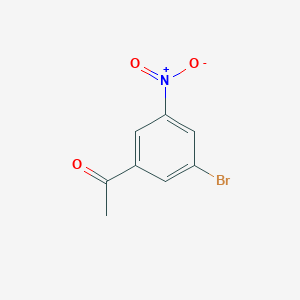

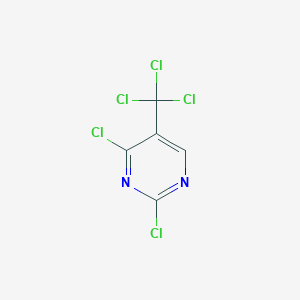

2,4-Dichloro-5-(trichloromethyl)pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

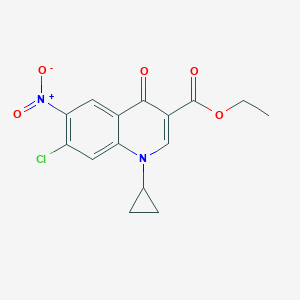

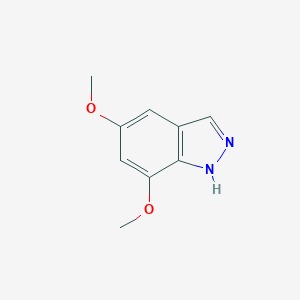

2,4-Dichloro-5-(trichloromethyl)pyrimidine is a chemical compound belonging to the pyrimidine family, which is a class of heterocyclic aromatic organic compounds. Pyrimidines are important in various biological processes as they are part of the structure of nucleic acids, such as DNA and RNA. The specific substitutions on the pyrimidine ring can significantly alter the compound's physical, chemical, and biological properties, making it useful in various applications, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the functionalization of dichloropyrimidine precursors. For instance, an efficient synthetic route to 4-aryl-5-pyrimidinylimidazoles starts from 2,4-dichloropyrimidine. This process includes a regioselective Sonogashira coupling followed by nucleophilic substitution to yield pyrimidinylalkyne derivatives, which are then oxidized and cyclocondensed to produce the desired imidazoles . Another synthesis method involves a two-step, one-pot synthesis of 4-chloro-2-(trichloromethyl)pyrimidines from 2-(trichloromethyl)-1,3-diazabutadienes, which can further undergo nucleophilic substitution reactions to yield a variety of substituted pyrimidines .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be elucidated using X-ray crystallography. For example, the structure of 8-bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines was confirmed by single-crystal X-ray analysis . Similarly, the structures of 2-amino-4-methyl-6-chloropyrimidine and 2-amino-4,6-dichloropyrimidine were determined by X-ray methods, revealing planar six-membered rings with significant double-bond character .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitutions, oxidative cyclizations, and rearrangements. For instance, 8-bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines can be converted into their 1,2,4-triazolo[1,5-c]pyrimidine analogues through Dimroth rearrangement . The presence of halogen functionalities on the pyrimidine nucleus makes these compounds versatile intermediates for further chemical modifications, such as palladium-catalyzed cross-couplings and Buchwald–Hartwig amination .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure and substituents. For example, the introduction of a trichloromethyl group at the 5-position of the pyrimidine ring can lead to compounds with potential antibacterial activity . The crystal structures of these compounds can exhibit various forms of molecular recognition processes, such as hydrogen bonding, which are crucial for their biological activity . Additionally, the presence of substituents like chloro, methoxy, or trifluoroethoxy groups can affect the compound's solubility, stability, and reactivity .

Wissenschaftliche Forschungsanwendungen

Synthesis and Antitumor Activity

- 2,4-Dichloro-5-(trichloromethyl)pyrimidine derivatives have been synthesized for potential antitumor applications. For instance, the compound 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine was developed as a lipid-soluble inhibitor of mammalian dihydrofolate reductase, showing significant activity against Walker 256 carcinosarcoma in rats (Grivsky et al., 1980).

Development of Novel Synthetic Methods

- New synthetic methods using 2,4-dichloro-5-(trichloromethyl)pyrimidine as a starting material have been developed. For example, a method for creating 2,6-diaryl-6-hydroxy-4-trichloromethyl-1,4,5,6-tetrahydropyrimidines has been established, demonstrating an improvement by avoiding oxidative aromatization of dihydropyrimidine intermediates (Guirado et al., 2016).

Use in Synthesis of Anti-Viral Agents

- Pyrrolo[2,3-d]pyrimidine compounds with trichloromethane at the pyrimidine ring's position 2 have been synthesized and evaluated as anti-BVDV (Bovine Viral Diarrhea Virus) agents. Certain compounds showed excellent activity as potent inhibitors (Sroor et al., 2019).

Antibacterial Applications

- Some derivatives of 2,4-dichloro-5-(trichloromethyl)pyrimidine have shown promising antibacterial activity against human bacterial flora. These derivatives were synthesized and characterized by spectroscopy and X-ray structure determination (Allouchi et al., 2003).

Exploration of Chemical Structures and Properties

- Studies have been conducted to understand the structure, vibrational, and molecular characteristics of 2,4-dichloro-5-methylpyrimidine, a related compound. These studies included density functional theory calculations and experimental analyses like Fourier Transform infrared and Raman spectra (Sreenivas et al., 2022).

Safety And Hazards

Eigenschaften

IUPAC Name |

2,4-dichloro-5-(trichloromethyl)pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HCl5N2/c6-3-2(5(8,9)10)1-11-4(7)12-3/h1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATGNCJJTENOVMC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)Cl)Cl)C(Cl)(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HCl5N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichloro-5-(trichloromethyl)pyrimidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-((3aS,4R,6aR)-6-(benzyloxymethyl)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-4-chloro-3H-imidazo[4,5-c]pyridine](/img/structure/B178723.png)